molecular formula C16H23NO B263673 N-(3,4-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

N-(3,4-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

Cat. No. B263673
M. Wt: 245.36 g/mol
InChI Key: GOPXFCJIMXYKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, also known as CTAP, is a cyclopropane carboxamide compound that has been widely used in scientific research. CTAP is a selective antagonist of the mu opioid receptor, which is involved in pain regulation, reward, and addiction.

Mechanism of Action

N-(3,4-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide acts as a selective antagonist of the mu opioid receptor, which is a G protein-coupled receptor that is activated by endogenous opioids such as endorphins and enkephalins, as well as exogenous opioids such as morphine and fentanyl. N-(3,4-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide binds to the mu opioid receptor and prevents the activation of downstream signaling pathways, which results in the blockade of the analgesic and rewarding effects of opioids.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. In animal models, N-(3,4-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to block the analgesic and rewarding effects of opioids, as well as reduce drug-seeking behavior. N-(3,4-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been shown to reduce the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and addiction.

Advantages and Limitations for Lab Experiments

One advantage of N-(3,4-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is its selectivity for the mu opioid receptor, which allows for the investigation of the specific role of this receptor in pain regulation, reward, and addiction. However, a limitation of N-(3,4-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is its relatively low potency, which requires the use of high concentrations in experiments. Additionally, N-(3,4-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has a short half-life, which requires frequent dosing in animal models.

Future Directions

There are several future directions for the use of N-(3,4-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide in scientific research. One area of interest is the investigation of the role of the mu opioid receptor in chronic pain and the development of new analgesics that target this receptor. Another area of interest is the development of new treatments for opioid addiction, which could involve the use of N-(3,4-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide or other mu opioid receptor antagonists. Additionally, the use of N-(3,4-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide in combination with other drugs or therapies could provide new insights into the complex mechanisms underlying pain, reward, and addiction.

Synthesis Methods

N-(3,4-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can be synthesized using a multistep process that involves the reaction of 3,4-dimethylphenylmagnesium bromide with 2,2,3,3-tetramethylcyclopropanecarboxylic acid chloride, followed by the addition of ammonia. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been used in various scientific research studies to investigate the role of the mu opioid receptor in pain regulation, reward, and addiction. N-(3,4-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to block the analgesic effects of opioids, indicating that the mu opioid receptor is involved in pain regulation. N-(3,4-dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been used to study the role of the mu opioid receptor in reward and addiction, as it can block the rewarding effects of opioids and reduce drug-seeking behavior in animal models.

properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

InChI

InChI=1S/C16H23NO/c1-10-7-8-12(9-11(10)2)17-14(18)13-15(3,4)16(13,5)6/h7-9,13H,1-6H3,(H,17,18)

InChI Key

GOPXFCJIMXYKQS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2C(C2(C)C)(C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2C(C2(C)C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.